molecular formula C14H17NO3 B257244 3-(Dimethylamino)propyl 1-benzofuran-2-carboxylate

3-(Dimethylamino)propyl 1-benzofuran-2-carboxylate

Cat. No. B257244
M. Wt: 247.29 g/mol
InChI Key: RTFSKDFNCDCEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)propyl 1-benzofuran-2-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly known as DBCO-DMF, and it belongs to the class of benzofuran derivatives. DBCO-DMF has shown promising results in biomedical research, particularly in the development of drug delivery systems and imaging agents.

Mechanism of Action

The mechanism of action of DBCO-DMF involves the reaction between the DBCO group and azide-containing molecules. The reaction is a click chemistry reaction, which is a copper-free and bioorthogonal reaction. The reaction between DBCO-DMF and azide-containing molecules results in the formation of a stable triazole linkage.
Biochemical and Physiological Effects:
DBC0-DMF has been shown to have low toxicity and high biocompatibility, making it an ideal candidate for biomedical research. The compound has been used as a labeling agent for various biomolecules, including proteins, peptides, and nucleic acids. DBCO-DMF has also been used as a precursor for the synthesis of imaging agents, such as positron emission tomography (PET) tracers.

Advantages and Limitations for Lab Experiments

One of the main advantages of DBCO-DMF is its high specificity and efficiency in labeling biomolecules. The compound has also been shown to have low toxicity and high biocompatibility, making it an ideal candidate for biomedical research. However, one of the limitations of DBCO-DMF is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of DBCO-DMF in scientific research. One potential application is in the development of targeted drug delivery systems. DBCO-DMF can be used to label drugs with high specificity, allowing for targeted delivery to specific cells or tissues. Another potential application is in the development of imaging agents for PET and magnetic resonance imaging (MRI). DBCO-DMF can be used as a precursor for the synthesis of imaging agents, allowing for the visualization of specific cells or tissues. Overall, the potential applications of DBCO-DMF in scientific research are vast and promising.

Synthesis Methods

The synthesis of DBCO-DMF involves the reaction between 1-benzofuran-2-carboxylic acid and 3-(dimethylamino)propylamine. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography, yielding a white crystalline powder.

Scientific Research Applications

DBC0-DMF has been extensively studied for its potential use in biomedical research. One of the most promising applications of DBCO-DMF is as a bioorthogonal reagent for the labeling of biomolecules. Bioorthogonal chemistry refers to chemical reactions that can occur inside living organisms without interfering with the biological processes. DBCO-DMF can be used to label biomolecules, such as proteins, peptides, and nucleic acids, with high specificity and efficiency.

properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

3-(dimethylamino)propyl 1-benzofuran-2-carboxylate

InChI

InChI=1S/C14H17NO3/c1-15(2)8-5-9-17-14(16)13-10-11-6-3-4-7-12(11)18-13/h3-4,6-7,10H,5,8-9H2,1-2H3

InChI Key

RTFSKDFNCDCEFX-UHFFFAOYSA-N

SMILES

CN(C)CCCOC(=O)C1=CC2=CC=CC=C2O1

Canonical SMILES

CN(C)CCCOC(=O)C1=CC2=CC=CC=C2O1

Origin of Product

United States

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